molecular formula C21H24O5 B1680287 Rutamarin CAS No. 14882-94-1

Rutamarin

Cat. No. B1680287
CAS RN: 14882-94-1
M. Wt: 356.4 g/mol
InChI Key: AWMHMGFGCLBSAY-UHFFFAOYSA-N
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Description

Rutamarin is a compound isolated from Ruta angustifolia Pers. It is known to exhibit cytotoxic activity against and induce apoptotic cell death in the HT29 colon adenocarcinoma cell line . The molecular formula of Rutamarin is C21H24O5 and it has a molecular weight of 356.4123 .


Synthesis Analysis

Rutamarin can be efficiently isolated from Ruta graveolens L. using liquid–liquid chromatography, yielding high-purity rutamarin from the crude extract . The naturally occurring enantiomer is (S)-rutamarin, while ®-rutamarin is obtained through semisynthetic reactions .


Molecular Structure Analysis

The molecular structure of Rutamarin includes a furan fused to a chromenone to form 7H-furo [3,2-g]chromen-7-one . The IUPAC Standard InChI of Rutamarin is InChI=1S/C21H24O5/c1-7-20 (3,4)15-9-13-8-14-10-18 (21 (5,6)26-12 (2)22)24-16 (14)11-17 (13)25-19 (15)23/h7-9,11,18H,1,10H2,2-6H3 .


Chemical Reactions Analysis

Rutamarin is an active coumarin isolated from Ruta angustifolia Pers. It has been used abundantly worldwide due to its diverse medicinal properties . Rutamarin is also known to activate TAS2R bitter taste receptors and TRP channels involved in gustation and nociception .


Physical And Chemical Properties Analysis

Rutamarin is a small molecule with a molecular weight of 356.4123 . It has a mono-isotopic mass of 356.162384 Da .

Scientific Research Applications

Antiviral and Anticancer Properties

Rutamarin, a compound isolated from the plant Ruta graveolens, has demonstrated significant potential in scientific research, particularly in the fields of antiviral and anticancer studies.

  • Inhibition of Epstein-Barr Virus (EBV) Lytic Replication : Rutamarin and its derivatives have shown inhibitory activity against EBV lytic DNA replication. Certain derivatives exhibited significantly lower IC50 values, indicating potent antiviral properties and serving as potential leads for further investigation (Lin et al., 2017).

  • In Vitro and In Silico MAO-B Inhibitory Activity : Rutamarin isolated from Ruta graveolens has been found to effectively inhibit human monoamine oxidase B (hMAO-B), an enzyme linked to central nervous system activities. This suggests potential applications in neuroscientific research (Kozioł et al., 2020).

  • Induction of Apoptotic Cell Death in Cancer Cells : In a study involving the HT29 colon adenocarcinoma cell line, rutamarin induced apoptotic cell death, suggesting its potential as an anticancer agent (Suhaimi et al., 2017).

  • Antiprotozoal Activity against Entamoeba histolytica : Rutamarin demonstrated significant activity against the protozoan Entamoeba histolytica, a cause of amoebiasis, indicating its potential as an antiprotozoal agent (Bazaldúa-Rodríguez et al., 2021).

  • Binding to TAS2R Bitter Taste Receptors and TRP Channels : Rutamarin activates certain bitter taste receptors and TRP ion channels, suggesting applications in sensory and pain research (Mancuso et al., 2015).

  • Inhibitory Effects on Kaposi's Sarcoma-Associated Herpesvirus : Rutamarin has shown effectiveness in inhibiting the catalytic activity of human Topoisomerase II, crucial in the replication of Kaposi's Sarcoma-Associated Herpesvirus, indicating potential for treatment of related diseases (Xu et al., 2013).

Potential in Treating Metabolic Disorders

Rutamarin also shows promise in the treatment ofmetabolic disorders, particularly in the context of type 2 diabetes mellitus (T2DM).

  • Amelioration of Glucose Homeostasis in Insulin-Resistant Mice : Studies have shown that (+)-Rutamarin can function as an efficient dual inducer of both insulin-induced GLUT4 translocation and expression, thereby improving glucose homeostasis and insulin sensitivity. This highlights its potential as a lead compound for anti-T2DM drug discovery (Zhang et al., 2012).

Other Notable Research Applications

Additional research applications of rutamarin extend to the fields of natural product research and medicinal chemistry.

  • Natural Product Research and Pharmacological Profiling : Rutamarin has been used in virtual parallel screening to identify potential biological targets, particularly in natural product research. Its interactions with various targets, such as acetylcholinesterase (AChE) and cannabinoid receptor type-2 (CB2), have been studied, indicating its usefulness in pharmacological profiling and the discovery of new therapeutic applications (Rollinger et al., 2009).
  • Impact on Glutamatergic Neurotransmission : Research involving natural products affecting neurotransmission has noted the effects of various compounds, including rutamarin, on glutamatergic parameters. This suggests its potential role in modulating neurotransmitter systems, which could be significant in the study of neurological disorders and pain management (Martini et al., 2007).

properties

IUPAC Name

2-[6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-7-20(3,4)15-9-13-8-14-10-18(21(5,6)26-12(2)22)24-16(14)11-17(13)25-19(15)23/h7-9,11,18H,1,10H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMHMGFGCLBSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030750
Record name Rutamarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chalepin acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Rutamarin

CAS RN

14882-94-1, 1092383-76-0
Record name Rutamarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014882941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rutamarin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092383760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rutamarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rutamarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUTAMARIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UKD4797WG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chalepin acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

107 - 108 °C
Record name Chalepin acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
385
Citations
E Kozioł, SV Luca, HG Ağalar, BN Sağlık, F Demirci… - Molecules, 2020 - mdpi.com
… rutamarin from Ruta graveolens L. (Rutaceae) dichloromethane extract (DCM). The crude DCM (9.78 mg/mL) and rutamarin (… However, for rutamarin, it significantly dropped to 25.15%. …
Number of citations: 17 www.mdpi.com
B Xu, L Wang, L González-Molleda… - Antimicrobial agents …, 2014 - Am Soc Microbiol
… This study demonstrated great potential for (+)-rutamarin to become an … +)-rutamarin exhibits the highest efficiency in blocking KSHV lytic replication. We demonstrated that (+)-rutamarin …
Number of citations: 49 journals.asm.org
H Topoisomerase II - 2014 - researchgate.net
… This study demonstrated great potential for ( )-rutamarin to become an … -rutamarin exhibits the highest efficiency in blocking KSHV lytic replication. We demonstrated that ()-rutamarin has …
Number of citations: 2 www.researchgate.net
Y Zhang, H Zhang, X Yao, H Shen, J Chen, C Li… - PLoS …, 2012 - journals.plos.org
… Here we report that the natural product (+)-Rutamarin (Rut) functions as an efficient dual inducer on both insulin-induced GLUT4 translocation and expression. Rut-treated 3T3-L1 …
Number of citations: 44 journals.plos.org
SA Suhaimi, SL Hong, SNA Malek - Pharmacognosy magazine, 2017 - ncbi.nlm.nih.gov
… The present study describes rutamarin-induced apoptosis in the HT29 cell line for the first time and suggests that rutamarin has the potential to be developed as an anticancer agent. …
Number of citations: 20 www.ncbi.nlm.nih.gov
AF Bazaldúa-Rodríguez, R Quintanilla-Licea… - Molecules, 2021 - mdpi.com
… rutamarin. Even though the amebicide activity of both compounds are far less effective than metronidazole (IC 50 0.205 µg/mL), the IC 50 values obtained in our research for rutamarin …
Number of citations: 10 www.mdpi.com
A Ulubelen, B Terem, E Tuzlaci, KF Cheng, YC Kong - Phytochemistry, 1986 - Elsevier
… were determined by spectral methods (UV, IR, ‘HNMR and mass spectrometry) and by TLC comparison with authentic samples in all cases except chalepin, chalepensin and rutamarin. …
Number of citations: 60 www.sciencedirect.com
E Koziol, S Luca, H AĞALAR, B SAĞLIK… - …, 2020 - avesis.anadolu.edu.tr
… rutamarin from Ruta graveolens L. (Rutaceae) dichloromethane extract (DCM). The crude DCM (9.78 mg/mL) and rutamarin (… However, for rutamarin, it significantly dropped to 25.15%. …
Number of citations: 2 avesis.anadolu.edu.tr
Y Lin, Q Wang, Q Gu, H Zhang, C Jiang… - Journal of Natural …, 2017 - ACS Publications
(+)-Rutamarin inhibits EBV lytic DNA replication with an IC 50 of 7.0 μM. (−)-Chalepin, a (−)-rutamarin derivative, was isolated from the whole plant of Ruta graveolens and used as a …
Number of citations: 14 pubs.acs.org
W Steck, BK Bailey, JP Shyluk, OL Gamborg - Phytochemistry, 1971 - Elsevier
Cells of Ruta graveolens L., grown in continuous light in liquid medium produced the coumarins umbelliferone, scopoletin, psoralen, xanthotoxin, isopimpinellin, rutamarin and rutacultin …
Number of citations: 82 www.sciencedirect.com

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